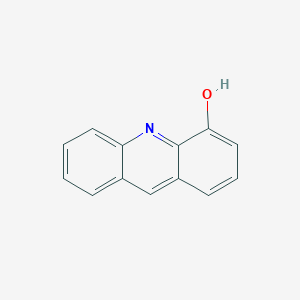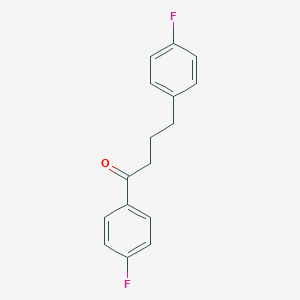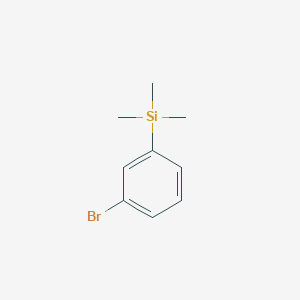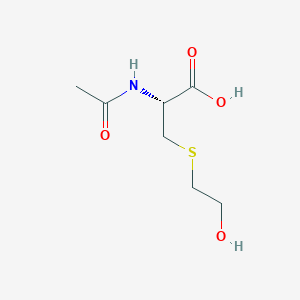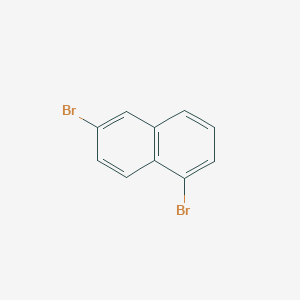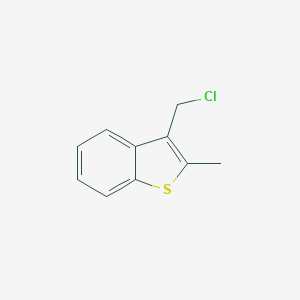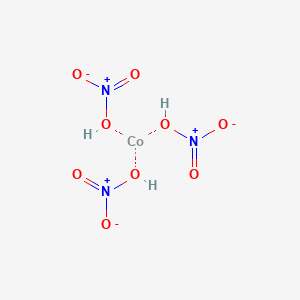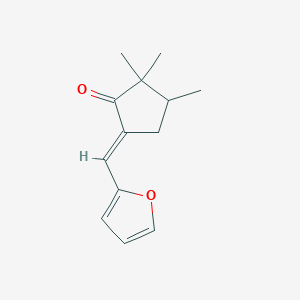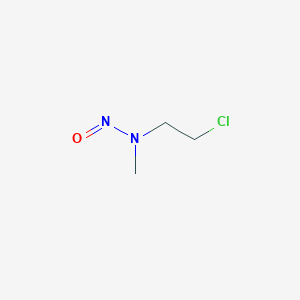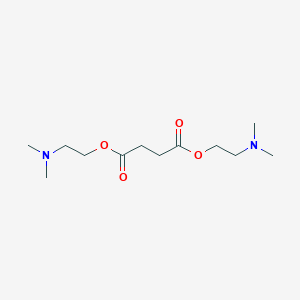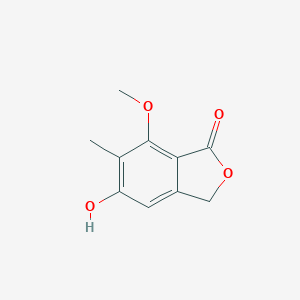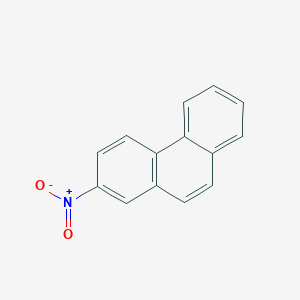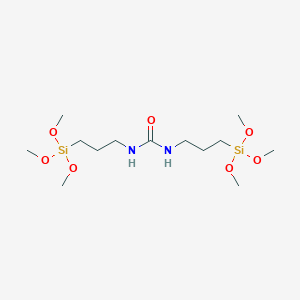
N,N'-ビス(3-トリメトキシシリルプロピル)尿素
概要
説明
N,N’-Bis(3-Trimethoxysilylpropyl)urea is a silane coupling agent known for its ability to form durable bonds between organic and inorganic materials. This compound is particularly valued for its hydrolytic stability, which is significantly higher than that of conventional silanes . The molecular formula of N,N’-Bis(3-Trimethoxysilylpropyl)urea is C13H32N2O7Si2, and it has a molecular weight of 384.57 g/mol .
科学的研究の応用
N,N’-Bis(3-Trimethoxysilylpropyl)urea has a wide range of applications in scientific research:
作用機序
Target of Action
N,N’-Bis(3-Trimethoxysilylpropyl)urea, also known as bis-silanes, primarily targets siliceous surfaces and other oxides such as those of aluminum, zirconium, tin, titanium, and nickel . It is used as an adhesion promoter, coupling agent, and intermediate in chemical production .
Mode of Action
This compound forms a durable bond between organic and inorganic materials to generate desired heterogeneous environments or to incorporate the bulk properties of different phases into a uniform composite structure . It has the ability to form up to six bonds to a substrate compared to conventional silanes, which can form only three bonds to a substrate .
Biochemical Pathways
It is known that the organofunctional group of this compound alters the wetting or adhesion characteristics of the substrate, utilizes the substrate to catalyze chemical transformations at the heterogeneous interface, orders the interfacial region, or modifies its partition characteristics .
Pharmacokinetics
It is known that this compound reacts slowly with moisture/water , which may influence its bioavailability.
Result of Action
The result of the action of N,N’-Bis(3-Trimethoxysilylpropyl)urea is the formation of a durable bond between organic and inorganic materials, leading to increased product shelf life, better substrate bonding, and improved mechanical properties in coatings as well as composite applications .
Action Environment
The action of N,N’-Bis(3-Trimethoxysilylpropyl)urea is influenced by environmental factors such as moisture and water. It has a hydrolytic sensitivity of 7, meaning it reacts slowly with moisture/water . This property enhances its hydrolytic stability, impacting its action, efficacy, and stability .
生化学分析
Biochemical Properties
N,N’-Bis(3-Trimethoxysilylpropyl)urea has the ability to form stable condensation products with siliceous surfaces and other oxides such as those of aluminum, zirconium, tin, titanium, and nickel . The organofunctional group of this compound alters the wetting or adhesion characteristics of the substrate . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.
Cellular Effects
It is known to alter the wetting or adhesion characteristics of the substrate, which could potentially influence cell function .
Molecular Mechanism
The molecular mechanism of N,N’-Bis(3-Trimethoxysilylpropyl)urea involves the formation of a durable bond between organic and inorganic materials . It forms stable condensation products with various oxides, which could potentially influence enzyme activity, gene expression, and other molecular processes .
Temporal Effects in Laboratory Settings
準備方法
Synthetic Routes and Reaction Conditions
N,N’-Bis(3-Trimethoxysilylpropyl)urea is synthesized through the reaction of 3-aminopropyltrimethoxysilane with urea. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . The process involves the hydrolysis of the methoxy groups, followed by condensation reactions that lead to the formation of the silane-urea compound.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(3-Trimethoxysilylpropyl)urea involves large-scale reactions in reactors designed to handle the specific requirements of silane chemistry. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity .
化学反応の分析
Types of Reactions
N,N’-Bis(3-Trimethoxysilylpropyl)urea undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions . These reactions are crucial for its function as a coupling agent.
Common Reagents and Conditions
Hydrolysis: This reaction involves the cleavage of the methoxy groups in the presence of water, leading to the formation of silanol groups.
Condensation: Silanol groups can further react with each other or with other siliceous surfaces to form stable siloxane bonds.
Substitution: The urea moiety can participate in substitution reactions with various nucleophiles under appropriate conditions.
Major Products Formed
The primary products formed from these reactions are siloxane networks, which are essential for the compound’s role in enhancing adhesion and durability in composite materials .
類似化合物との比較
N,N’-Bis(3-Trimethoxysilylpropyl)urea is unique due to its high hydrolytic stability and ability to form multiple bonds with substrates. Similar compounds include:
3-Aminopropyltrimethoxysilane: Used for similar coupling applications but with lower hydrolytic stability.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Another coupling agent with different functional groups that provide varying adhesion properties
N,N’-Bis(3-Trimethoxysilylpropyl)urea stands out due to its enhanced durability and effectiveness in forming strong, stable bonds in various applications.
特性
IUPAC Name |
1,3-bis(3-trimethoxysilylpropyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32N2O7Si2/c1-17-23(18-2,19-3)11-7-9-14-13(16)15-10-8-12-24(20-4,21-5)22-6/h7-12H2,1-6H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDGFGSXXVWDET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC(=O)NCCC[Si](OC)(OC)OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32N2O7Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18418-53-6 | |
| Record name | Bis[3-(Trimethoxysilyl)Propyl]Urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


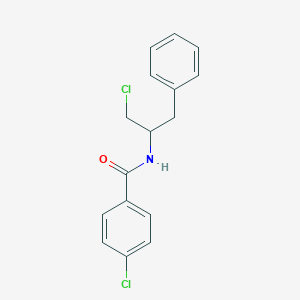
![7,8-Dihydrobenzo[a]pyrene](/img/structure/B96447.png)
